![molecular formula C10H18N2O2 B2956856 Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1251016-11-1](/img/structure/B2956856.png)
Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
“Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate” is a complex organic compound. It contains a bicyclic structure, an amino group, and a carboxylate ester group. The bicyclic structure is a type of ring structure that is common in many natural products and pharmaceuticals . The amino group (-NH2) and the carboxylate ester group (-COOR, where R represents the tert-butyl group) are functional groups that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a bicyclic [2.1.1]hexane ring system. This means that the hexane ring is fused with another ring, sharing two adjacent carbon atoms . The configuration of the carbon atoms (1S,4S,5S) indicates the stereochemistry of the molecule, which can significantly affect its chemical properties and biological activity.Chemical Reactions Analysis
The amino and carboxylate ester groups in the molecule can undergo various chemical reactions. For example, the amino group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions. The carboxylate ester group can undergo reactions such as hydrolysis, reductions, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of the polar amino and carboxylate ester groups in this compound would likely make it more polar and potentially more soluble in polar solvents compared to nonpolar solvents .Scientific Research Applications
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate have been explored in various studies. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and characterized its structure using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014). Similarly, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the versatility in synthesizing such complex molecules (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Enantioselective Synthesis
Enantioselective synthesis methods for related compounds have also been reported, such as the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was achieved without using chiral catalysts or enzymes, as described by Moriguchi et al. (2014) (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Peptidomimetic Applications
The constrained structure of these compounds makes them potential candidates for peptidomimetic applications. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines, which are valuable in medicinal chemistry (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Scalable Synthesis Routes
Scalable synthesis routes for related compounds have been explored to facilitate the production of larger quantities needed for research and development. Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting the advancements in synthesis techniques (Maton, Stazi, Manzo, Pachera, Ribecai, Stabile, Perboni, Giubellina, Bravo, Castoldi, Provera, Turco, Bryant, Westerduin, Profeta, Nalin, Miserazzi, Spada, Mingardi, Mattioli, & Andreotti, 2010).
Future Directions
properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDURHAWUZLLLY-FXQIFTODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126970115 |
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